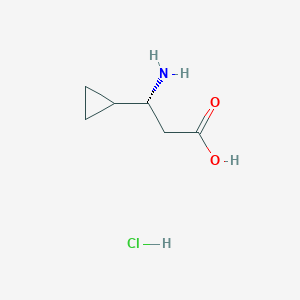
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a cyclopropyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group is achieved through a cyclopropanation reaction. This can be done using reagents such as diazomethane or cyclopropylcarbinyl halides in the presence of a catalyst.
Amination: The amino group is introduced through an amination reaction. This can be achieved using ammonia or an amine derivative in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, amides, esters, and other substituted compounds.
科学的研究の応用
Chemistry
In chemistry, (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound is used in the study of enzyme-substrate interactions and protein structure-function relationships. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in the treatment of neurological disorders.
Industry
In industry, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various fine chemicals.
作用機序
The mechanism of action of (3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (3R)-3-amino-3-cyclopropylbutanoic acid
- (3R)-3-amino-3-cyclopropylpentanoic acid
- (3R)-3-amino-3-cyclopropylhexanoic acid
Uniqueness
(3R)-3-amino-3-cyclopropylpropanoic acid hydrochloride is unique due to its specific combination of functional groups. The presence of the cyclopropyl group imparts rigidity to the molecule, which can influence its reactivity and interactions with biological targets. This makes it distinct from other amino acids and their derivatives.
特性
IUPAC Name |
(3R)-3-amino-3-cyclopropylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5(3-6(8)9)4-1-2-4;/h4-5H,1-3,7H2,(H,8,9);1H/t5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBWSBBPZGGTH-NUBCRITNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B3006358.png)
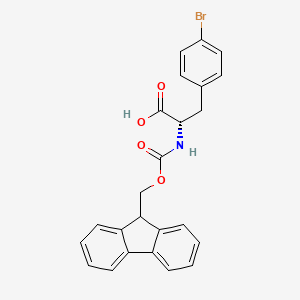
![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)
![(E)-3-(Furan-2-yl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3006364.png)
![N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide](/img/structure/B3006365.png)
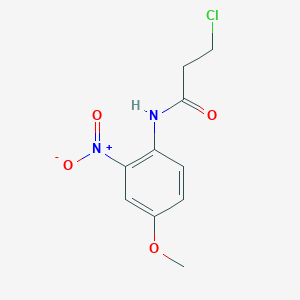
![N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3006368.png)
![5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)
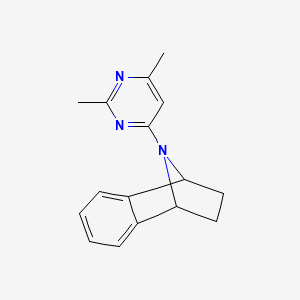
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B3006372.png)
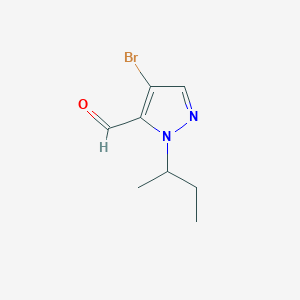
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]benzaldehyde](/img/structure/B3006378.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3006379.png)
![8-(2,4-Dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B3006380.png)
